molecular formula C18H27N3O3 B4564507 3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4564507
M. Wt: 333.4 g/mol
InChI Key: XHUONVLNLDKQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.20524173 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Heterocycles

Research has demonstrated the utility of pyrazole derivatives, similar to 3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, in the synthesis of various heterocyclic compounds. These derivatives have been used in reactions with binucleophiles, leading to the formation of new synthesized compounds, such as 1H-pyrazole-3-carboxamides and -3-carboxylates, which show promise in further chemical applications (Yıldırım et al., 2005).

2. Combinatorial Chemistry Applications

Studies have utilized compounds similar to this compound in the field of combinatorial chemistry. The focus has been on synthesizing new materials with potential applications in medicinal and biological sciences, using simple one-pot procedures to create interesting compounds (Marandi, 2018).

3. Catalysis and Reaction Mechanisms

Pyrazole derivatives are also significant in studying catalysis and reaction mechanisms. Research has explored the functionalization reactions of these compounds, examining their potential as intermediates in various chemical processes (Yıldırım et al., 2005).

4. Organic Synthesis

In organic synthesis, derivatives of pyrazole, like this compound, have been utilized to form a wide array of compounds, including heterocycles, beta-amino acid derivatives, and others. These derivatives serve as valuable synthons in constructing complex molecules (Schöllkopf, 1979).

5. Coordination Chemistry

The application of pyrazole derivatives extends to coordination chemistry, where they have been used as ligands in assembling coordination polymers with metals like Zn(II) and Cd(II). This highlights their potential in creating novel structures with specific chemical properties (Cheng et al., 2017).

Properties

IUPAC Name

3-(dicyclohexylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-20-12-15(18(23)24)16(19-20)17(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUONVLNLDKQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C2CCCCC2)C3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

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